molecular formula C21H18FN3O3S2 B2386340 N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686772-21-4

N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2386340
CAS No.: 686772-21-4
M. Wt: 443.51
InChI Key: MYBMEGBKVSMEKE-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a tetrahydro ring system. The structure includes a 2-methoxyphenyl substituent at position 3 of the thieno-pyrimidine scaffold and a sulfanyl-linked acetamide group substituted with a 3-fluorophenyl moiety. Its synthesis likely follows routes similar to structurally related compounds, involving nucleophilic substitution reactions between chloroacetanilides and thiol-containing heterocycles .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-28-17-8-3-2-7-16(17)25-20(27)19-15(9-10-29-19)24-21(25)30-12-18(26)23-14-6-4-5-13(22)11-14/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBMEGBKVSMEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-fluoroaniline and 2-methoxybenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and thiolation, to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reag

Biological Activity

N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity. This article reviews its biological properties, including antibacterial and antitumor activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H18FN3O3SC_{22}H_{18}FN_3O_3S, with a molecular weight of 425.45 g/mol. The structural features include a thienopyrimidine core with a sulfanyl linkage and fluorinated phenyl groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H18FN3O3S
Molecular Weight425.45 g/mol
CAS Number1144498-38-3

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies on related thienopyrimidine derivatives have shown MIC values as low as 50 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antibacterial effectiveness. Compounds with flexible side chains also demonstrated improved activity against resistant strains .

Antitumor Activity

The compound's structural motifs suggest potential antitumor activity:

  • Mechanism of Action : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, thienopyrimidine derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
  • Cell Line Studies : Preliminary studies on related thienopyrimidines have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.

Case Studies

  • Antibacterial Efficacy : A study published in MDPI evaluated a series of thiazole derivatives and found that those containing similar structural features exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : Research highlighted the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. These studies suggest that modifications in the side chains can lead to enhanced activity against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

N-(3-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has shown potential as a bioactive compound with various therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidine can inhibit the proliferation of cancer cell lines. For example, compounds similar to this have demonstrated efficacy against leukemia models by inhibiting MEK1/2 kinases at low concentrations (as low as 0.3 µM) . In vitro studies have shown significant growth inhibition in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells when treated with related compounds.
  • Antimicrobial Properties : The compound is being investigated for its potential antimicrobial effects. Thieno[3,2-d]pyrimidine derivatives have been noted for their ability to inhibit bacterial growth and may serve as leads for new antibiotics.

Pharmacology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Enzyme Inhibition : The compound's structure suggests potential inhibition of enzymes involved in cancer progression. Studies have indicated that related compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Material Science

In addition to its biological applications, this compound can be utilized in material science:

  • Synthesis of New Materials : The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to materials with specific properties suitable for various industrial applications.

Case Studies

  • Anticancer Mechanism Exploration : A study conducted on thieno[3,2-d]pyrimidine derivatives highlighted their mechanism of action through kinase inhibition. This research provided insights into how structural modifications could enhance anticancer activity .
  • In Vitro Efficacy Assessment : In vitro experiments demonstrated that compounds similar to this compound effectively inhibited the growth of specific cancer cell lines. These findings support further investigation into its therapeutic potential .

Comparison with Similar Compounds

Substituent Variations on the Thieno-Pyrimidine Scaffold

The compound 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (ECHEMI: 687563-28-6) shares the thieno[3,2-d]pyrimidine core but differs in substituents:

  • Core substituent : 4-chlorophenyl (vs. 2-methoxyphenyl in the target compound).
  • Acetamide substituent : 2-(trifluoromethyl)phenyl (vs. 3-fluorophenyl).
    The electron-withdrawing chlorine and trifluoromethyl groups may enhance metabolic stability but reduce solubility compared to the target’s methoxy and fluorine substituents .

Benzothieno-Triazolo-Pyrimidine Derivatives

N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) features a benzothieno-triazolo-pyrimidine fused system. Key differences:

  • Core structure: Additional triazole ring fused to the thieno-pyrimidine.
  • Substituents : Phenyl groups at both the core and acetamide (vs. methoxy and fluorine in the target).
    Synthesis yields for such analogues (68–74%) suggest moderate efficiency in nucleophilic substitution reactions .

Heterocyclic Analogues with Divergent Cores

Indol-Based Acetamides

Compounds like (E)-N-[5-(4-fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide (4f) replace the thieno-pyrimidine with an indole core. Despite structural differences, the shared sulfanyl acetamide group may confer similar reactivity in biological assays (e.g., pLDH inhibition). However, indole derivatives often exhibit distinct pharmacokinetic profiles due to their planar aromatic systems .

Thiophene Derivatives

N-(3-acetyl-2-thienyl)-2-bromoacetamide exemplifies simpler thiophene-based acetamides. While lacking the fused pyrimidine ring, these compounds serve as intermediates for synthesizing complex heterocycles. Spectroscopic characterization (e.g., $^{1}\text{H}$-NMR, IR) of such derivatives highlights the role of acetyl and halogen substituents in modulating electronic properties .

Data Tables for Comparative Analysis

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Impact on Solubility Potential Biological Impact
2-Methoxy (target) Electron-donating Moderate (polar group) Enhanced membrane permeability
4-Chloro (ECHEMI) Electron-withdrawing Low (hydrophobic) Increased metabolic stability
3-Fluoro (target) Mild electron-withdrawing Moderate Bioisostere for hydrogen bonding
2-Trifluoromethyl Strong electron-withdrawing Very low (hydrophobic) Improved target binding affinity

Methodologies for Comparative Analysis

  • Computational Approaches : Tools like ChemGPS-NP map compounds in chemical space, enabling identification of analogues beyond structural similarity (e.g., solubility, logP) .
  • Molecular Fingerprints : Structural fingerprints (e.g., ECFP, MACCS) and similarity coefficients (e.g., Tanimoto) quantify structural resemblance, aiding virtual screening .
  • Machine Learning : Models like XGBoost predict properties (e.g., superconducting critical temperatures) and could be adapted for sulfanyl acetamides using descriptors like substituent electronegativity and ring topology .

Q & A

Q. What are the critical steps and optimized conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Sulfanyl-acetamide coupling : Reacting thieno[3,2-d]pyrimidin-2-yl thiols with activated acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxo-group formation : Cyclization via intramolecular dehydration, often catalyzed by acetic acid or H₂SO₄ at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Reaction Conditions

StepSolventCatalystTemperatureYield (%)
CouplingDMFK₂CO₃60°C65–75
CyclizationAcetic acidH₂SO₄100°C70–80

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and thienopyrimidine ring integrity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 486.12) .
  • HPLC-PDA : Purity assessment (≥95%) with C18 columns and acetonitrile/water gradients .

Q. What functional groups dominate its reactivity?

  • Thienopyrimidine core : Susceptible to electrophilic substitution at sulfur and nitrogen positions .
  • Acetamide side chain : Participates in nucleophilic reactions (e.g., hydrolysis under acidic/basic conditions) .
  • Methoxy group : Enhances lipophilicity (logP ≈ 3.2) and influences pharmacokinetics .

Advanced Research Questions

Q. How can conflicting data on synthesis yields be resolved?

Discrepancies in yields (e.g., 65% vs. 80%) arise from:

  • Solvent polarity : DMF vs. ethanol affects reaction kinetics .
  • Catalyst load : Excess K₂CO₃ may deprotonate intermediates prematurely, reducing efficiency .
  • Resolution : Design of Experiment (DoE) approaches to optimize parameters (e.g., response surface methodology) .

Q. What computational methods predict its biological target interactions?

  • Molecular docking (AutoDock Vina) : Simulates binding to kinases (e.g., EGFR, IC₅₀ ≈ 1.2 µM) via hydrogen bonds with pyrimidine N3 and methoxy O .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with anticancer activity (R² = 0.89) .

Q. How does crystallographic data inform structural optimization?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Unit cell parameters (monoclinic, P2₁/c, a = 18.220 Å, β = 108.76°) .
  • Intermolecular interactions : N–H⋯O hydrogen bonds (2.8–3.1 Å) stabilize the thienopyrimidine-acetamide conformation .
  • Torsion angles : Adjusting the 3-fluorophenyl group (±15°) improves binding pocket compatibility .

Q. What contradictions exist in reported biological activities?

  • Anticancer vs. anti-inflammatory activity : Substituent-dependent effects. Fluorophenyl derivatives show stronger apoptosis induction (Caspase-3 activation), while methoxy groups favor COX-2 inhibition .
  • Resolution : Conduct parallel assays (e.g., MTT for cytotoxicity and ELISA for COX-2) under standardized conditions .

Q. How can stability under physiological conditions be assessed?

  • pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4). HPLC monitoring shows 90% stability at pH 7.4 over 24 hrs vs. 50% degradation at pH 1.2 .
  • Light sensitivity : Store in amber vials; UV-Vis spectra indicate λmax shifts (290 → 310 nm) after 48 hrs of light exposure .

Methodological Recommendations

  • Synthesis : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 6 hrs) .
  • Analytical Validation : Combine LC-MS/MS with 2D NMR (HSQC, HMBC) for unambiguous structural assignment .
  • Biological Assays : Pair in vitro screens with zebrafish toxicity models to evaluate therapeutic windows .

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